

A Comparative Meta-Analysis of **Helioseal** Sealant Efficacy in Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Helioseal**
Cat. No.: **B020656**

[Get Quote](#)

In the landscape of preventative dental care, pit and fissure sealants play a pivotal role in the management of dental caries. Among the plethora of materials available, **Helioseal** has been a subject of numerous clinical investigations to ascertain its efficacy. This guide provides a comprehensive meta-analytical comparison of **Helioseal** with other commercially available dental sealants, drawing upon data from various clinical trials. The focus is on quantifiable metrics such as retention rates, caries prevention, and marginal integrity, presented to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Performance of Dental Sealants

The clinical success of a sealant is multifactorial, with retention being a critical determinant of its long-term caries-preventive action. The following tables summarize the quantitative data from comparative clinical studies involving **Helioseal** and other sealant materials.

Table 1: Comparison of Sealant Retention Rates and Caries Incidence

Sealant	Study Duration	Complete Retention Rate	Caries Incidence	Compared To	Key Findings
Helioseal F	12 months	90.3% (28/31)	Not specified	Delton	No significant difference in retention. [1]
Helioseal F	3 years	84.3% (completely intact or with minimal loss)	8.3% of molars developed non-cavitated carious lesions	Helioseal F Plus	No significant difference in survival or retention. [2] [3]
Helioseal F	2 years	86.5% (completely intact or with minimal loss)	Not specified	Helioseal F Plus	No significant difference in retention. [4] [5]
Helioseal F	12 months	73.3%	Not specified	Embrace-WetBond, Clinpro	Embrace-WetBond showed the highest retention (96.7%), followed by Clinpro (80%). [6]
Helioseal F	12 months	64.7% (without bonding agent)	Decrease in caries incidence compared to Embrace WetBond	Embrace WetBond	Lower retention rate than Embrace WetBond. [7]
Helioseal Clear Chroma	36 months	10.8%	19.6%	Delton FS(+)	Delton FS(+) showed significantly

					better retention (30.4%). No significant difference in caries incidence.[8]
Helioseal F	24 months	42.6%	11.5%	Concise Light Cure White Sealant	Concise had a higher retention rate (50.8%) and lower caries incidence (0%).[9]
Helioseal-F	12 months	62.5%	One tooth developed caries	Embrace	No significant difference in caries or other success criteria.[10]
Helioseal-F	12 months	36.8%	Not specified	Fuji III Glass Ionomer	Higher retention rate than Fuji III (17.6%).[11]

Table 2: Comparison of Marginal Integrity and Fracture Resistance

Sealant	Study Duration	Key Findings on Marginal Integrity & Fracture	Compared To
Helioseal F	6 months	Showed significant increase in sealant fracture and marginal fissure formation.	Conseal F, Clinpro
Clinpro	6 months	Had the greatest fracture resistance and the least occurrence of marginal fissures. [12] [13]	Helioseal F, Conseal F
Conseal F	6 months	Showed significant increase in sealant fracture and marginal fissure formation.	Helioseal F, Clinpro
Helioseal F	12 months	60% had acceptable marginal adaptation.	Embrace-WetBond
Embrace-WetBond	12 months	83.3% showed maximum marginal integrity.	Clinpro, Helioseal F

Experimental Protocols

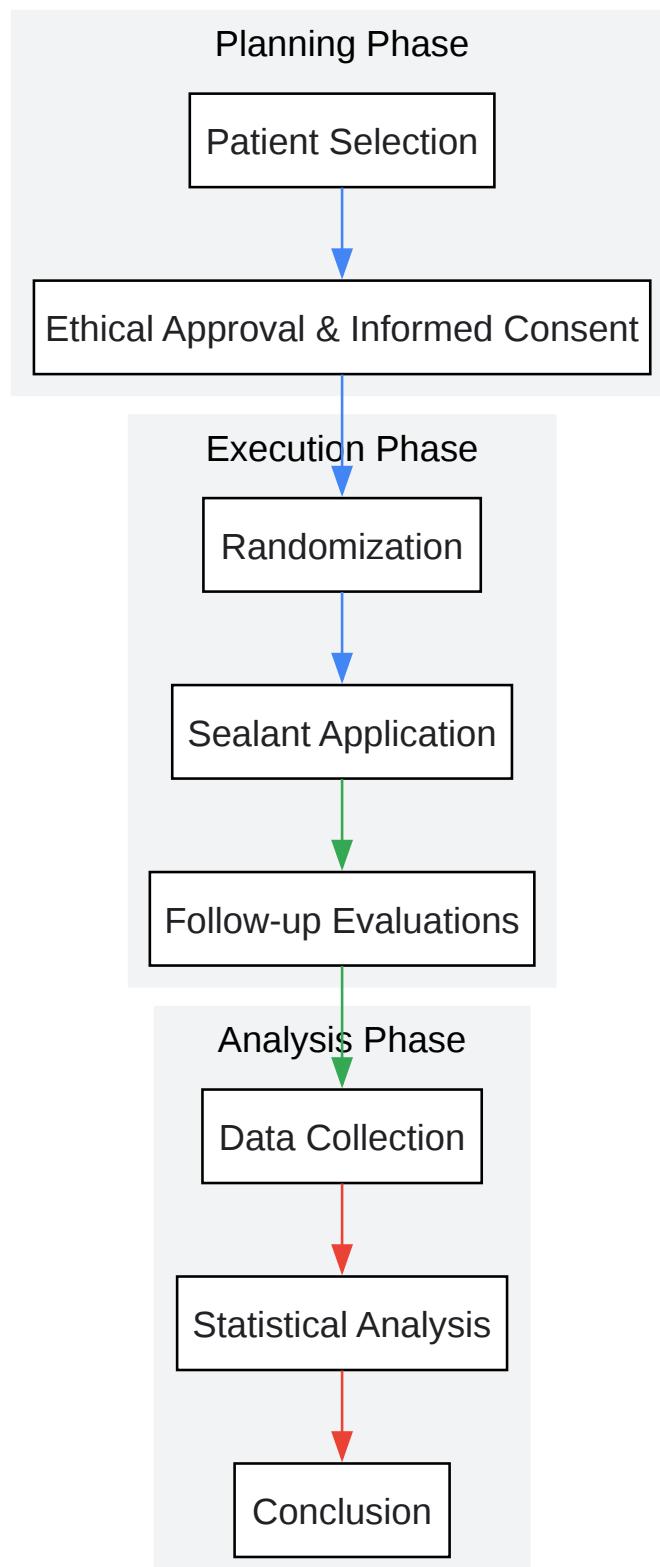
The methodologies employed in the cited clinical trials form the basis of the presented data. Understanding these protocols is crucial for interpreting the results accurately.

Typical Clinical Trial Workflow for Sealant Efficacy

A generalized workflow for a clinical trial evaluating the efficacy of dental sealants is as follows:

- Patient Selection: Participants are selected based on specific inclusion criteria, such as age and the presence of sound, fully erupted permanent molars with deep pits and fissures.

- Ethical Approval and Informed Consent: The study protocol is approved by an ethics committee, and informed consent is obtained from the participants or their guardians.
- Randomization and Blinding: Teeth are randomly allocated to receive different sealant materials. In many studies, a split-mouth design is used, where different quadrants of the same patient's mouth receive different treatments. Examiners are often blinded to the type of sealant applied to minimize bias.
- Sealant Application: The application process typically involves:
 - Tooth Prophylaxis: Cleaning the tooth surface to remove plaque and debris.
 - Isolation: Keeping the tooth dry and free from salivary contamination, usually with cotton rolls or a rubber dam.
 - Acid Etching: Applying phosphoric acid to the enamel to create microporosities for mechanical retention.
 - Rinsing and Drying: Thoroughly washing and drying the etched surface.
 - Sealant Placement: Applying the sealant material to the pits and fissures.
 - Light Curing: Using a curing light to polymerize and harden the sealant.[\[14\]](#)
 - Occlusal Check: Checking the bite and making any necessary adjustments.
- Follow-up Evaluations: Participants are recalled at regular intervals (e.g., 3, 6, 12, 24, and 36 months) for evaluation.
- Data Collection: At each follow-up, the sealants are assessed based on criteria such as retention, marginal adaptation, presence of caries, and surface texture, often using the United States Public Health Service (USPHS) criteria.[\[10\]](#)
- Statistical Analysis: The collected data are statistically analyzed to compare the performance of the different sealant materials.


Meta-Analysis Process

A meta-analysis synthesizes data from multiple independent studies to derive a more robust conclusion. The logical flow of a meta-analysis is as follows:

- Formulating the Research Question: Clearly defining the objective of the meta-analysis, for instance, "To compare the retention rates of **Helioseal** with other resin-based sealants."
- Literature Search: Conducting a systematic and comprehensive search of multiple databases (e.g., PubMed, Scopus, Cochrane Library) to identify relevant studies.
- Study Selection: Applying predefined inclusion and exclusion criteria to select the studies for the analysis. This often involves screening titles, abstracts, and full-text articles.
- Data Extraction: Systematically extracting relevant data from the selected studies, including study design, sample size, patient characteristics, intervention details, and outcome measures.
- Quality Assessment: Assessing the risk of bias in the included studies using standardized tools.
- Statistical Synthesis: If the studies are sufficiently homogeneous, performing a statistical analysis to pool the results and calculate an overall effect size.
- Interpretation and Conclusion: Interpreting the findings of the meta-analysis and drawing conclusions based on the synthesized evidence.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in generating and synthesizing the evidence presented, the following diagrams, created using the DOT language, illustrate a typical clinical trial workflow and the logical structure of a meta-analysis.

[Click to download full resolution via product page](#)

Caption: Workflow of a typical clinical trial for sealant efficacy.

[Click to download full resolution via product page](#)

Caption: Logical flow of a meta-analysis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Meta-analysis of the longevity of commonly used pit and fissure sealant materials [ouci.dntb.gov.ua]
- 3. 3-Year Clinical Performance of a New Pit and Fissure Sealant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical performance of a new fissure sealant—results from a 2-year randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Clinical Success of Three Sealants: Embrace-WetBond, Clinpro, and Helioseal-F in Permanent Molars: An In Vivo Study [jsaapd.com]
- 7. Evaluation of Embrace WetBond and Helioseal-F sealant retention with and without a Self-etch adhesive: A 12 month follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One-Year Clinical Success of Embrace Hydrophilic and Helioseal-F Hydrophobic Sealants in Permanent First Molars: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ispub.com [ispub.com]
- 12. A comparison between three different pit and fissure sealants with regard to marginal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison between three different pit and fissure sealants with regard to marginal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Helioseal Sealant Efficacy in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020656#meta-analysis-of-clinical-trials-on-helioseal-sealant-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com